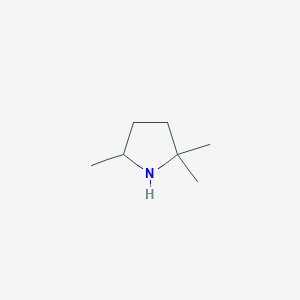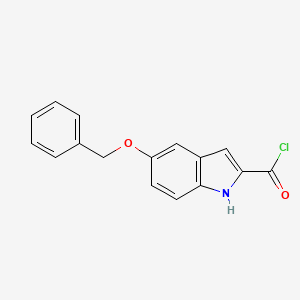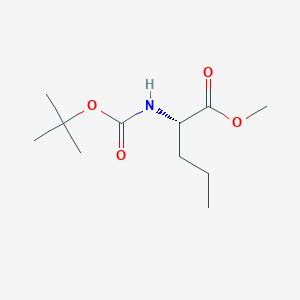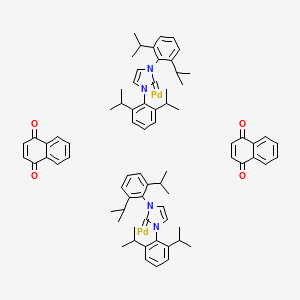
2,2,5-Trimethylpyrrolidine
Übersicht
Beschreibung
2,2,5-Trimethylpyrrolidine is a chemical compound with the empirical formula C7H15N . It is a heterocyclic compound that is part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2,2,5-Trimethylpyrrolidine consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Two of the carbon atoms are substituted with methyl groups .Physical And Chemical Properties Analysis
2,2,5-Trimethylpyrrolidine is a solid compound . It has a molecular weight of 113.20 . The SMILES string representation of its structure is CC1CCC©©N1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
- Synthesis of Pyrrolidine Derivatives: 2,2,5-Trimethylpyrrolidine has been synthesized and studied for its stereochemical properties. Its diastereoisomers, cis- and trans-1, 2, 5-Trimethylpyrrolidines, were distinguished by their NMR spectra and quaternization rates with methyl iodide. Such studies contribute to understanding the stereochemistry of pyrrolidine derivatives (Ohki & Yoshino, 1968).
Chemical Reaction Studies
- Electrochemical and ESR Spin Trap Studies: In a study involving a new iron tetra-catecholamide complex, 5-deutero-2,2,5-trimethylpyrrolidine-1-hydroxyl was used as a spin trap in ESR spectroscopy, confirming the presence of a new species assumed to be H2O2 (Cheraïti et al., 1999).
Biomedical Applications
- Stable Free Radicals in Biophysical Research: 2,2,5-Trimethylpyrrolidine derivatives, particularly sterically shielded nitroxides, are used as stable free radicals in biophysical and biomedical research applications. They are especially valuable in magnetic resonance spectroscopy and imaging due to their high stability in biological systems. A method for preparing a reduction-resistant analog of these radicals has been developed, enhancing their utility in these fields (Dobrynin et al., 2021).
Crystallography and Chiral Resolution
- Chiral Resolution by Crystallization: The separation of racemates into pure enantiomers through crystallization, an important industrial process, has been explored using compounds similar to 2,2,5-Trimethylpyrrolidine. This study used crystal structure prediction simulations to explore the relative stabilities of racemic solids versus enantiopure solids (Gourlay, Kendrick, & Leusen, 2008).
Wirkmechanismus
Target of Action
This compound belongs to the class of pyrrolidine alkaloids , which have been shown to interact with a variety of biological targets, including various enzymes and receptors.
Mode of Action
The mode of action of 2,2,5-Trimethylpyrrolidine is currently unknown due to the lack of specific studies on this compound. Pyrrolidine alkaloids, in general, are known to interact with their targets in a variety of ways, including binding to active sites, altering enzyme conformation, or modulating receptor activity
Biochemical Pathways
Pyrrolidine alkaloids can influence a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, oxidative stress, cell proliferation, and neurotransmission.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2,5-trimethylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-5-7(2,3)8-6/h6,8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJPHSGZNHRHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5-Trimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B3148492.png)
![2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B3148500.png)








![N-[4-(methylthio)phenyl]thiourea](/img/structure/B3148588.png)
